Stereochemical Identity: Trans Isomer Versus Cis/Trans Mixture
This product is the isolated trans diastereomer, in contrast to the commonly available cis‑ and trans‑ mixture (e.g., N,N-Dimethyl-1,4-cyclohexanediamine, CAS 42389-50-4) . The trans configuration is critical for interaction with T-type calcium channels, as detailed in patent US20090298834, where the relative orientation of the 1- and 4-amino groups dictates binding pocket complementarity [1]. Procurement of a defined diastereomer eliminates the variable activity and ambiguous structure-activity relationships introduced by stereochemical mixtures.
| Evidence Dimension | Diastereomeric purity and stereochemical definition |
|---|---|
| Target Compound Data | Single trans diastereomer (1R,4r or racemic trans) |
| Comparator Or Baseline | cis- and trans- mixture (N,N-Dimethyl-1,4-cyclohexanediamine, CAS 42389-50-4) |
| Quantified Difference | 100% trans vs. undefined cis/trans ratio in mixture; stereochemistry not controlled in comparator |
| Conditions | Procurement specification; stereochemical assignment confirmed by IUPAC nomenclature and vendor documentation |
Why This Matters
For calcium channel blocker lead optimization, diastereomeric purity directly determines pharmacological activity, making the isolated trans compound essential for reproducible SAR studies.
- [1] Pajouhesh, H., Kaul, R., Grimwood, M., Tan, J., & Zhou, Y. (2009). 4-(AMINOMETHYL)CYCLOHEXANAMINE DERIVATIVES AS CALCIUM CHANNEL BLOCKERS. United States Patent Application US20090298834 A1. View Source
